molecular formula C22H25N3O2 B5753469 N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide

N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Cat. No. B5753469
M. Wt: 363.5 g/mol
InChI Key: VEOQITXIFJWNLO-UHFFFAOYSA-N
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Description

N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as PPB, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research and drug development. PPB is a synthetic compound that was first synthesized in 2008 and has since been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Scientific Research Applications

N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential applications in various fields, including cancer research and drug development. N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to inhibit the activity of several enzymes, including the proteasome and histone deacetylases, which are involved in various cellular processes, including cell cycle regulation and DNA repair. N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of cancer therapeutics.

Mechanism of Action

N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide exerts its effects by inhibiting the activity of several enzymes, including the proteasome and histone deacetylases. The proteasome is a large protein complex that is responsible for degrading proteins that are no longer needed by the cell. Inhibition of the proteasome by N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide leads to the accumulation of proteins that are toxic to the cell, resulting in cell death. Histone deacetylases are enzymes that are involved in the regulation of gene expression. Inhibition of histone deacetylases by N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide leads to changes in gene expression that can result in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have several biochemical and physiological effects, including the inhibition of the proteasome and histone deacetylases, induction of apoptosis in cancer cells, and changes in gene expression. N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been shown to have anti-inflammatory effects, making it a promising candidate for the development of anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide has several advantages for laboratory experiments, including its small size, ease of synthesis, and ability to penetrate cells. However, N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide also has several limitations, including its low solubility in aqueous solutions and potential toxicity to cells at high concentrations.

Future Directions

There are several future directions for the study of N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide, including the development of more potent and selective inhibitors, the investigation of its potential applications in other fields, such as neurodegenerative diseases and infectious diseases, and the development of novel drug delivery systems to improve its efficacy and reduce toxicity. Additionally, further studies are needed to elucidate the precise mechanism of action of N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide and its effects on various cellular processes.

Synthesis Methods

N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide is synthesized by reacting 2-(1-pyrrolidinyl)aniline with 5-(bromoacetyl)-2-pyrrolidinone in the presence of a palladium catalyst. The resulting product is then reacted with benzoyl chloride to obtain N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide. The synthesis of N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a multistep process that requires expertise in organic chemistry and access to specialized equipment and reagents.

properties

IUPAC Name

N-[5-(pyrrolidine-1-carbonyl)-2-pyrrolidin-1-ylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c26-21(17-8-2-1-3-9-17)23-19-16-18(22(27)25-14-6-7-15-25)10-11-20(19)24-12-4-5-13-24/h1-3,8-11,16H,4-7,12-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOQITXIFJWNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)N3CCCC3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]benzamide

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